1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Catalog No.
S895613
CAS No.
1173922-30-9
M.F
C14H21BO3
M. Wt
248.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)...

CAS Number

1173922-30-9

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol

Molecular Formula

C14H21BO3

Molecular Weight

248.13 g/mol

InChI

InChI=1S/C14H21BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10,16H,1-5H3

InChI Key

XYJVUQXMTOMREX-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)O
  • Organic Synthesis: The presence of the pinacol boronate group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) suggests this molecule might be a useful building block in organic synthesis, particularly in reactions involving Suzuki-Miyaura couplings []. These couplings are powerful tools for creating carbon-carbon bonds between aryl or vinyl groups and alkenyl or aryl boronic acids [].

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a chemical compound characterized by its unique structure that incorporates a boronate group. The compound has the molecular formula C14H21BO3C_{14}H_{21}BO_3 and a molecular weight of 250.13 g/mol. It features a phenolic structure substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Typical of alcohols and boron-containing compounds:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can be reduced to yield different alcohol derivatives.
  • Substitution: The boronate group allows for substitution reactions, where the boron atom can react with nucleophiles.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Controlled conditions are often required to prevent side reactions.

Research indicates that compounds containing boronate groups have significant biological activity. They can interact with biological molecules such as proteins and nucleic acids. Specifically, 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol may exhibit properties that could be explored for therapeutic applications, particularly in cancer treatment and drug delivery systems due to the reversible covalent bonding capabilities of boronates.

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol typically involves several key steps:

  • Preparation of Boronic Ester: The initial step often includes the synthesis of the boronic ester from appropriate precursors.
  • Coupling Reaction: This is followed by a coupling reaction with phenolic compounds under controlled conditions to form the desired product.
  • Purification: The final product is purified using techniques such as chromatography.

Optimized methods may involve continuous flow reactors for industrial-scale production to enhance yield and purity.

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has several applications:

  • Organic Synthesis: It serves as a versatile building block in synthesizing complex organic molecules.
  • Medicinal Chemistry: Potential use in developing pharmaceuticals due to its biological activity.
  • Material Science: Employed in creating advanced materials and polymers due to its unique structural properties.

Studies on the interactions of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol with biological targets are crucial for understanding its potential therapeutic effects. The compound's ability to form reversible covalent bonds with diols makes it suitable for various biochemical applications. This property is particularly useful in drug design and development where targeted delivery systems are required.

Several compounds share structural similarities with 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC15H19BN2O0.87
1-(Phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC16H23BNO20.86
5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC16H23BNO20.95
1-(Phenyl)-4-(boron-containing group)C14H21BO3Unique in its specific functionalization

These compounds highlight the versatility of the boronate functionality while emphasizing the unique characteristics of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol in terms of its specific applications and reactivity profiles.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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